molecular formula C10H16N2 B1311987 N,N-diethyl-6-methylpyridin-2-amine CAS No. 166597-29-1

N,N-diethyl-6-methylpyridin-2-amine

Cat. No.: B1311987
CAS No.: 166597-29-1
M. Wt: 164.25 g/mol
InChI Key: BHFANSXFGLZTLN-UHFFFAOYSA-N
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Description

N,N-diethyl-6-methylpyridin-2-amine: is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, where the nitrogen atom is substituted with two ethyl groups and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-methylpyridin-2-amine typically involves the alkylation of 6-methylpyridin-2-amine. One common method is the reaction of 6-methylpyridin-2-amine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-diethyl-6-methylpyridin-2-one.

    Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: N,N-diethyl-6-methylpyridin-2-one

    Reduction: Various this compound derivatives

    Substitution: Substituted N,N-diethyl-6-methylpyridin-2-amines

Scientific Research Applications

N,N-diethyl-6-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical pathways related to its structure.

Comparison with Similar Compounds

Similar Compounds

  • 6-Diethylamino-2-picoline
  • 2-Amino-6-methylpyridine

Uniqueness

N,N-diethyl-6-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

N,N-diethyl-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-4-12(5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFANSXFGLZTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452487
Record name 6-diethylamino-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166597-29-1
Record name 6-diethylamino-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3000 ml dry toluene were added 185 g of 60% sodium hydride. A solution of 632 g of 6-ethylamino-2-picoline and 500 ml of toluene was dropwise added at 90° C. over about 2 hours to the resulting dispersion and stirred at 93° C. for additional one hour. Ethyl bromide of 554 g were dropwise added at 90° C. over about 2 hours to the resulting mixture and stirred for additional one hour. The reation mixture was added to 3000 ml of ice water. The organic phase was extracted and the extract was washed two times with water, concentrated and dried. The product obtained above was evaporated under reduced pressure (7 mmHg). Thus, 630 g of 6-diethylamino-2-picoline (bp7 103-108) were obtained.
Quantity
632 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
185 g
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
solvent
Reaction Step Four

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